Structural Differentiation: Regiospecific Methylation on the Benzyl Moiety
N-(4-methylbenzyl)-(2-pyrimidyl)amine is differentiated from its closest commercially available analog, N-methyl-4-pyrimidin-2-ylbenzylamine (CAS 886851-48-5), by the position of the methyl group. In the target compound, the methyl is on the para-position of the benzyl ring, while in the analog, it is on the amine nitrogen linking the benzyl and pyrimidine rings . This results in a different molecular connectivity and, consequently, a distinct chemical entity with a unique InChI Key (PWEWIMDHNMYHKP vs. DIWVUAYHEYROLA) . The IUPAC name N-[(4-methylphenyl)methyl]pyrimidin-2-amine explicitly defines this regiochemistry . This structural precision is critical for maintaining fidelity in chemical probe synthesis and SAR studies.
| Evidence Dimension | Molecular Connectivity and Regiochemistry |
|---|---|
| Target Compound Data | Methyl group at the para-position of the benzyl ring; InChI Key: PWEWIMDHNMYHKP-UHFFFAOYSA-N |
| Comparator Or Baseline | N-methyl-4-pyrimidin-2-ylbenzylamine (CAS 886851-48-5): Methyl group on the bridging amine nitrogen; InChI Key: DIWVUAYHEYROLA-UHFFFAOYSA-N |
| Quantified Difference | These are constitutional isomers with distinct bonding frameworks, not interchangeable. |
| Conditions | Structural identity confirmed by IUPAC nomenclature and InChI Key as per standard chemical registration. |
Why This Matters
Using the incorrect isomer introduces a structurally different compound, invalidating SAR and potentially leading to false negative or positive results in target-based assays.
